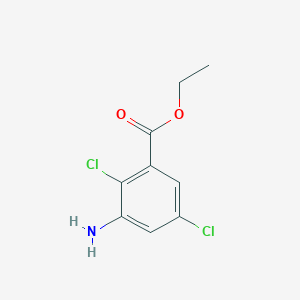

Ethyl 3-amino-2,5-dichlorobenzoate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 3-amino-2,5-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)6-3-5(10)4-7(12)8(6)11/h3-4H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMMVAMMASEGOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901297552 | |

| Record name | Ethyl 3-amino-2,5-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901297552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60541-86-8 | |

| Record name | Ethyl 3-amino-2,5-dichlorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60541-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-amino-2,5-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901297552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Transformation of the Ester Group:the Ethyl Ester Can Be Converted into a Variety of Amides Through Aminolysis, Where the Ester is Reacted with a Primary or Secondary Amine, Displacing the Ethoxy Group to Form a New Amide Bond. Furthermore, Research Has Documented the Preparation of N,n Di,sec Butylamides of 3 Amino 2,5 Dichlorobenzoic Acid, Demonstrating the Formation of Amides from This Core Structure.nih.govwhile Often Synthesized from the Carboxylic Acid, Direct Aminolysis of the Ester is Also a Viable Pathway. Additionally, the Ethyl Ester Can Be Converted to Other Ester Analogs E.g., the Methyl Ester Via Transesterification.nist.gov

The table below summarizes some of the amide and ester analogs derived from the core structure.

| Starting Material | Reagent | Product | Product Type |

| Ethyl 3-amino-2,5-dichlorobenzoate | Acetic Anhydride (B1165640) | Ethyl 3-acetylamino-2,5-dichlorobenzoate | N-Acyl Ester |

| 3-Amino-2,5-dichlorobenzoic acid | Di-sec-butylamine (via activation) | N,N-Di-sec-butyl-3-amino-2,5-dichlorobenzamide | Amide |

| Ethyl 3-amino-2,5-dichlorobenzoate | Methanol (B129727) (acid/base catalyst) | Methyl 3-amino-2,5-dichlorobenzoate | Ester Analog |

Spectroscopic Characterization Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, specifically ¹H and ¹³C, the precise connectivity and spatial relationships of atoms can be determined.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy of Ethyl 3-amino-2,5-dichlorobenzoate provides key insights into the number and types of hydrogen atoms present in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding each proton.

In a typical ¹H NMR spectrum of this compound, the ethyl group gives rise to two distinct signals. The methyl protons (CH₃) are expected to appear as a triplet, a result of spin-spin coupling with the adjacent methylene (B1212753) protons. The methylene protons (CH₂) of the ethyl group will, in turn, appear as a quartet due to coupling with the methyl protons. The protons of the amino group (-NH₂) will present as a broad singlet. The aromatic protons on the benzene (B151609) ring will also produce signals in the downfield region of the spectrum, with their specific chemical shifts and splitting patterns being influenced by the positions of the chloro and amino substituents.

Table 1: ¹H NMR Spectral Data for Ethyl 3-amino-2,5-dichlorobenzoate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Aromatic-H |

| Data not available | Data not available | Data not available | NH₂ |

| Data not available | Quartet | 2H | -OCH₂CH₃ |

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in Ethyl 3-amino-2,5-dichlorobenzoate will produce a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is characteristically found in the most downfield region of the spectrum. The carbons of the benzene ring will appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing chloro groups and the electron-donating amino group. The two carbons of the ethyl group will be observed in the upfield region of the spectrum.

Table 2: ¹³C NMR Spectral Data for Ethyl 3-amino-2,5-dichlorobenzoate

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| Data not available | C=O |

| Data not available | Aromatic-C |

| Data not available | Aromatic-C |

| Data not available | Aromatic-C |

| Data not available | Aromatic-C |

| Data not available | Aromatic-C |

| Data not available | Aromatic-C |

| Data not available | -OCH₂CH₃ |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of Ethyl 3-amino-2,5-dichlorobenzoate reveals the presence of its key functional groups through characteristic absorption bands. The N-H stretching vibrations of the primary amine are typically observed as two distinct bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the ester group gives rise to a strong absorption band around 1700-1730 cm⁻¹. The C-O stretching vibrations of the ester will also be present. Aromatic C-H and C=C stretching vibrations will appear in their respective characteristic regions. The C-Cl stretching vibrations are expected to be found in the fingerprint region of the spectrum.

Table 3: FT-IR Spectral Data for Ethyl 3-amino-2,5-dichlorobenzoate

| Frequency (cm⁻¹) | Assignment |

|---|---|

| Data not available | N-H stretch |

| Data not available | Aromatic C-H stretch |

| Data not available | Aliphatic C-H stretch |

| Data not available | C=O stretch (Ester) |

| Data not available | C=C stretch (Aromatic) |

| Data not available | C-O stretch (Ester) |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations. For Ethyl 3-amino-2,5-dichlorobenzoate, the aromatic ring vibrations and the C-Cl bonds are expected to produce strong signals in the Raman spectrum. The symmetric stretching of the C-Cl bonds, in particular, should be readily observable.

Table 4: Raman Spectral Data for Ethyl 3-amino-2,5-dichlorobenzoate

| Raman Shift (cm⁻¹) | Assignment |

|---|---|

| Data not available | Aromatic Ring Vibrations |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of Ethyl 3-amino-2,5-dichlorobenzoate is characterized by absorption bands corresponding to π → π* and n → π* transitions. The benzene ring, with its conjugated π-system, is the primary chromophore. The amino and ester substituents will act as auxochromes, modifying the wavelength and intensity of the absorption maxima (λmax). The presence of these groups typically causes a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene.

Table 5: UV-Vis Spectral Data for Ethyl 3-amino-2,5-dichlorobenzoate

| λmax (nm) | Molar Absorptivity (ε) | Transition |

|---|---|---|

| Data not available | Data not available | π → π* |

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray diffraction is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, researchers can deduce its molecular architecture, including bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for Ethyl 3-amino-2,5-dichlorobenzoate is not publicly available, the analysis of structurally related compounds provides a clear example of the data this technique yields. For instance, the crystal structure of a salt containing a 3-chlorobenzoate (B1228886) anion was determined to be in the triclinic crystal system with a P-1 space group. nih.govresearchgate.net Such an analysis for Ethyl 3-amino-2,5-dichlorobenzoate would reveal its specific crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions.

Illustrative Crystal Data for a Structurally Related Benzoate (B1203000) Derivative

| Parameter | Value | Significance |

|---|---|---|

| Crystal System | Triclinic | Describes the basic crystal lattice symmetry. |

| Space Group | P-1 | Defines the specific symmetry operations of the unit cell. |

| a (Å) | 7.3376 | Dimensions of the unit cell. |

| b (Å) | 8.7987 | |

| c (Å) | 11.7068 | |

| α (°) | 70.728 | Angles of the unit cell. |

| β (°) | 80.269 | |

| γ (°) | 71.531 | |

| Volume (ų) | 674.95 | Volume of the unit cell. |

| Z | 2 | Number of molecules per unit cell. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a predictable manner.

For Ethyl 3-amino-2,5-dichlorobenzoate, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (approximately 234 u), considering the isotopes of chlorine (³⁵Cl and ³⁷Cl). The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺, [M+2]⁺, [M+4]⁺) with relative intensities of approximately 9:6:1.

The fragmentation pattern provides further structural confirmation. Analysis of the parent compound, 3-Amino-2,5-dichlorobenzoic acid, shows a molecular ion at m/z 205/207. nist.gov For the ethyl ester, characteristic fragmentation pathways would include:

Loss of an ethoxy radical (-•OCH₂CH₃): This would lead to a significant fragment ion at m/z 189/191, corresponding to the acylium cation [M - 45]⁺.

Loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement: This would produce a fragment ion at m/z 206/208, corresponding to the protonated parent acid.

Loss of the entire ester group (-CO₂C₂H₅): This fragmentation would result in an ion corresponding to the aminodichlorophenyl cation at m/z 161/163.

Predicted Major Fragments for Ethyl 3-amino-2,5-dichlorobenzoate in Mass Spectrometry

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Formula of Loss |

|---|---|---|

| 233/235/237 | [C₉H₉Cl₂NO₂]⁺ (Molecular Ion) | - |

| 205/207/209 | [C₇H₅Cl₂NO₂]⁺ | -C₂H₄ |

| 188/190/192 | [C₇H₄Cl₂NO]⁺ | -OC₂H₅ |

| 160/162/164 | [C₆H₄Cl₂N]⁺ | -CO₂C₂H₅ |

Computational and Theoretical Investigations of Ethyl 3 Amino 2,5 Dichlorobenzoate

Density Functional Theory (DFT) Calculations and Methodologies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties and has become a vital tool in chemical research. DFT calculations for complex organic molecules like ethyl 3-amino-2,5-dichlorobenzoate typically involve a multifaceted approach to ensure accuracy and reliability. This includes the careful selection of a basis set, optimization of the molecule's geometrical parameters, and computation of its vibrational frequencies. These calculations are often performed using hybrid functionals, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, providing a balanced description of electronic interactions. nih.govmdpi.com

Basis Set Selection and Optimization for Electronic Structure Calculations

The choice of a basis set is a critical step in any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. For molecules containing a variety of atoms, including heteroatoms like chlorine, nitrogen, and oxygen, a flexible and robust basis set is required to accurately model the electronic environment. The Pople-style basis sets, such as 6-311++G(d,p), are frequently used for such calculations. mdpi.comnih.gov The "6-311" indicates that the core orbitals are described by a single contracted Gaussian function composed of six primitive Gaussians, while the valence orbitals are split into three functions, composed of three, one, and one primitive Gaussian, respectively. The "++G" signifies the addition of diffuse functions on both heavy atoms and hydrogen atoms, which are essential for describing anions and weak interactions. The "(d,p)" denotes the inclusion of polarization functions (d-functions on heavy atoms and p-functions on hydrogen atoms), which allow for greater flexibility in the orbital shapes and are crucial for accurately representing bonding. The geometry of the molecule is then optimized using the selected method and basis set to find the minimum energy conformation. nih.gov

Geometrical Parameter Optimization (Bond Lengths, Bond Angles, Dihedral Angles)

Once a suitable theoretical level is chosen, the molecular geometry is optimized to locate the structure corresponding to a minimum on the potential energy surface. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible. The optimized geometry provides insight into the molecule's three-dimensional structure and can be compared with experimental data if available. For aromatic systems like ethyl 3-amino-2,5-dichlorobenzoate, the planarity of the benzene (B151609) ring and the orientation of the amino and ethyl ester substituents are of particular interest.

Table 1: Representative Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for a Structurally Similar Compound Data is for the 2,5-dichlorophenyl moiety in 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, calculated at the B3LYP/6-311++G(d,p) level. mdpi.com

| Parameter | Bond/Atoms | Value (Å or °) |

| Bond Length | C-Cl (ortho) | 1.74 |

| Bond Length | C-Cl (meta) | 1.74 |

| Bond Length | C-C (aromatic) | 1.38 - 1.40 |

| Bond Angle | C-C-C (aromatic) | 118 - 121 |

| Bond Angle | C-C-Cl | 119 - 121 |

Vibrational Frequency Computations and Potential Energy Distribution (PED) Analysis

Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. The calculated frequencies correspond to the normal modes of vibration of the molecule. Each vibrational mode can be assigned to specific types of atomic motion, such as stretching, bending, or torsion, with the aid of Potential Energy Distribution (PED) analysis. PED analysis quantifies the contribution of each internal coordinate to a given normal mode, providing a detailed interpretation of the vibrational spectrum. For substituted benzenes, characteristic vibrations are expected for the C-H, N-H, C=O, C-Cl, and C-N bonds, as well as for the aromatic ring itself. For instance, N-H stretching vibrations are typically observed in the 3500–3300 cm⁻¹ region. nih.gov The aromatic C-H stretching vibrations usually appear between 3100 and 3000 cm⁻¹. nih.gov The C=O stretching of the ester group is expected to be a strong band in the IR spectrum, typically around 1700 cm⁻¹.

Table 2: Representative Vibrational Frequencies for a Structurally Similar Moiety Assignments based on general ranges for substituted benzenes and related compounds.

| Vibrational Mode | Frequency Range (cm⁻¹) |

| N-H Stretching | 3500 - 3300 nih.gov |

| Aromatic C-H Stretching | 3100 - 3000 nih.gov |

| C=O Stretching | 1720 - 1700 |

| C-C Ring Stretching | 1600 - 1400 nih.gov |

| N-H Bending | 1650 - 1550 |

| C-Cl Stretching | 800 - 600 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Spatial Distribution)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. mdpi.com The spatial distribution of these orbitals reveals the regions of the molecule that are most likely to be involved in chemical reactions. In ethyl 3-amino-2,5-dichlorobenzoate, the HOMO is expected to be localized primarily on the electron-rich amino group and the benzene ring, while the LUMO is likely to be distributed over the electron-withdrawing ester group and the dichlorinated benzene ring.

Table 3: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Substituted Aminobenzoate Derivative Data is illustrative and based on general values for similar aromatic compounds.

| Parameter | Value (eV) |

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -1.5 to -0.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is typically mapped onto the molecule's electron density, with different colors representing different potential values. Red regions indicate negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are usually associated with lone pairs of heteroatoms like oxygen and nitrogen. Blue regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. In ethyl 3-amino-2,5-dichlorobenzoate, the most negative potential (red) is expected to be located around the oxygen atoms of the carbonyl group and the nitrogen atom of the amino group. The most positive potential (blue) is likely to be found around the hydrogen atoms of the amino group and the ethyl group.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Table 4: Representative NBO Analysis - Donor-Acceptor Interactions for a Substituted Benzene Derivative Data is illustrative of typical interactions in such systems.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(N) | π(C-C) | High |

| π(C-C) | π(C=O) | Moderate |

| LP(O) | σ*(C-C) | Low |

Nonlinear Optical (NLO) Property Investigations

Nonlinear optical (NLO) materials are crucial for emerging technologies like electro-optic modulation and terahertz wave generation. researchgate.net Organic compounds, particularly benzoate (B1203000) crystals, have been a focus of NLO research due to their potentially high second-order NLO efficiency. researchgate.net Theoretical investigations into the NLO properties of molecules like Ethyl 3-amino-2,5-dichlorobenzoate involve calculating the first-order hyperpolarizability (β). These calculations help in predicting the material's ability to generate second-harmonic signals. For instance, related organic NLO crystals such as p-toluidinium 2,4-dichlorobenzoate (B1228512) and 4-methylanilinium 3,5-dinitrobenzoate (B1224709) have been studied, with their hyperpolarizability values calculated to be significant. researchgate.net The second harmonic generation (SHG) efficiency of novel organic crystals is often compared against standard materials like Potassium Dihydrogen Phosphate (KDP). researchgate.net Computational studies provide insight into the charge transfer mechanisms, often analyzed through frontier molecular orbital analysis, which are fundamental to the NLO response. researchgate.net

Table 1: Representative NLO Properties of Organic Benzoate Derivatives

| Compound | Second Harmonic Generation (SHG) Efficiency vs. KDP | First-Order Hyperpolarizability (β) |

|---|---|---|

| 2,5-Dimethyl-N-(3-phenylprop-2-en-1-ylidene) aniline (B41778) | 1.25 times greater researchgate.net | Data not available |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goverciyes.edu.tr This analysis maps the electron distribution between neighboring molecules, allowing for the decomposition of the crystal packing into specific interatomic contacts. For chloro-substituted aromatic compounds, key interactions typically include those involving chlorine atoms. nih.gov The analysis generates two-dimensional fingerprint plots that summarize the different types of interactions and their relative contributions to the total Hirshfeld surface. nih.gov

In a typical analysis of a related chloro-substituted molecule, the most significant contributions might come from H···H, Cl···H/H···Cl, and C···H/H···C contacts. nih.gov For example, in (E)-3-[(2,3-dichlorobenzylidene)amino]-5-phenylthiazolidin-2-iminium bromide, H···H interactions accounted for 25.4% of the surface, while Cl···H/H···Cl interactions contributed 19.1%. nih.gov For Ethyl 3-amino-2,5-dichlorobenzoate, one would expect to observe significant contributions from O···H contacts due to the ester group and N···H contacts from the amino group, in addition to Cl···H and H···H interactions. These interactions are visualized as colored spots on the d_norm surface, with red spots indicating short, strong contacts like hydrogen bonds. erciyes.edu.trnih.gov

Table 2: Expected Intermolecular Contact Contributions for Ethyl 3-amino-2,5-dichlorobenzoate based on Hirshfeld Surface Analysis of Analogous Molecules

| Interaction Type | Representative Contribution (%) in Analogous Molecules |

|---|---|

| H···H | ~33.1% nih.govdocumentsdelivered.com |

| O···H/H···O | ~16.3% nih.govdocumentsdelivered.com |

| Cl···H/H···Cl | ~19.1% nih.gov |

| C···H/H···C | ~10.6% nih.govdocumentsdelivered.com |

Note: The percentages are taken from analyses of related bromo- and chloro-substituted organic molecules and are illustrative of the expected interactions for Ethyl 3-amino-2,5-dichlorobenzoate.

Electron Localization Function (ELF) and Fukui Function Analysis for Reactivity Sites

The Electron Localization Function (ELF) and Fukui function are theoretical descriptors derived from density functional theory (DFT) that provide insights into chemical reactivity. mdpi.comchemrxiv.org The ELF maps the probability of finding an electron pair, thereby visualizing core, bonding, and lone pair electrons. The Fukui function (f(r)) identifies the most reactive sites within a molecule by describing how the electron density changes upon the addition or removal of an electron. mdpi.com

A high value of the Fukui function f(r)⁺ indicates a site susceptible to nucleophilic attack (where an electron is accepted), while a high value of f(r)⁻ points to a site prone to electrophilic attack (where an electron is donated). mdpi.com For a molecule like Ethyl 3-amino-2,5-dichlorobenzoate, the analysis would likely identify the amino group (specifically the nitrogen atom) and the aromatic ring as key sites for electrophilic attack. Conversely, the carbonyl carbon of the ester group would be a probable site for nucleophilic attack. These computational tools are essential for predicting how a molecule will interact in a chemical reaction. chemrxiv.org

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO, UV-Vis via TDDFT)

Computational chemistry allows for the prediction of spectroscopic parameters, which can be compared with experimental data to validate the theoretical model. Nuclear Magnetic Resonance (NMR) chemical shifts are commonly calculated using the Gauge-Independent Atomic Orbital (GIAO) method. rsc.org Ultraviolet-Visible (UV-Vis) absorption spectra are predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com

For Ethyl 3-amino-2,5-dichlorobenzoate, GIAO calculations would predict the ¹H and ¹³C NMR chemical shifts for each unique proton and carbon atom. These theoretical values are then correlated with experimental spectra. Similarly, TD-DFT calculations would predict the maximum absorption wavelength (λ_max), corresponding to electronic transitions, which can be compared to the experimental UV-Vis spectrum. mdpi.com A strong agreement between the calculated and experimental data confirms that the chosen computational level of theory accurately describes the electronic structure of the molecule.

Table 3: Representative Comparison of Theoretical and Experimental Spectroscopic Data for an Organic Ester

| Parameter | Theoretical (Calculated) | Experimental |

|---|---|---|

| ¹H NMR (δ, ppm) | Values predicted via GIAO | Specific shifts for Ar-H, -CH₂, -CH₃ protons rsc.org |

| ¹³C NMR (δ, ppm) | Values predicted via GIAO | Specific shifts for Ar-C, C=O, -CH₂, -CH₃ carbons rsc.org |

Conformer Analysis and Energetic Stability Studies

Most non-rigid molecules can exist in multiple spatial arrangements known as conformations. Conformer analysis involves identifying the stable conformers of a molecule and determining their relative energetic stabilities. For Ethyl 3-amino-2,5-dichlorobenzoate, conformational flexibility primarily arises from rotation around single bonds, such as the C-O bond of the ethyl ester group and the C-N bond of the amino group.

Computational methods are used to perform a potential energy surface scan by systematically rotating these bonds. This process identifies the geometries that correspond to energy minima (stable conformers) and energy maxima (transition states). The relative energies of these stable conformers are then calculated, typically using DFT, to determine the most probable conformation at a given temperature. The results of such studies are crucial for understanding the molecule's three-dimensional structure, which in turn influences its physical properties and biological interactions.

Table 4: Hypothetical Relative Energies of Conformers for Ethyl 3-amino-2,5-dichlorobenzoate

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Anti-periplanar) | ~180° | 0.00 (most stable) | High |

| 2 (Syn-periplanar) | ~0° | > 1.0 | Low |

Table of Mentioned Compounds

| Compound Name |

|---|

| Ethyl 3-amino-2,5-dichlorobenzoate |

| Potassium Dihydrogen Phosphate (KDP) |

| p-toluidinium 2,4-dichlorobenzoate |

| 4-methylanilinium 3,5-dinitrobenzoate |

| 2,5-Dimethyl-N-(3-phenylprop-2-en-1-ylidene) aniline |

Chemical Reactivity and Transformation Studies

Reaction Mechanisms Involving the Ester Moiety (e.g., Hydrolysis, Transesterification)

The ethyl ester group is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Hydrolysis: The ester can be converted to the corresponding carboxylic acid, 3-amino-2,5-dichlorobenzoic acid, through hydrolysis. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This process involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the elimination of ethanol (B145695) and the formation of the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, yielding the carboxylic acid. The acidic proton of the newly formed carboxylic acid is then abstracted by the basic ethoxide, driving the reaction to completion.

Transesterification: This reaction involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. For instance, reacting Ethyl 3-amino-2,5-dichlorobenzoate with methanol (B129727) would yield Methyl 3-amino-2,5-dichlorobenzoate.

| Reaction | Reagents | Product |

|---|---|---|

| Hydrolysis | H₂O, H⁺ or OH⁻ | 3-Amino-2,5-dichlorobenzoic acid |

| Transesterification (with Methanol) | CH₃OH, H⁺ or CH₃O⁻ | Methyl 3-amino-2,5-dichlorobenzoate |

Transformations of the Aromatic Amino Group (e.g., Diazotization, Aminofunctionalization)

The primary aromatic amino group is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Diazotization: The amino group can be converted into a diazonium salt by treatment with a nitrous acid source (e.g., NaNO₂ and a strong acid like HCl) at low temperatures. The resulting diazonium group (-N₂⁺) is an excellent leaving group and a versatile intermediate for introducing a wide range of substituents (e.g., -OH, -CN, -F, -Cl, -Br, -I) onto the aromatic ring via Sandmeyer or related reactions. The high reactivity of diazonium salts makes them pivotal in synthetic chemistry. researchgate.net

Aminofunctionalization (Acylation): The nucleophilic amino group can readily react with acylating agents, such as acid chlorides or anhydrides, to form amides. For example, reaction with acetyl chloride or acetic anhydride (B1165640) would yield Ethyl 3-acetamido-2,5-dichlorobenzoate. This transformation is often used to protect the amino group during other synthetic steps or to modify the molecule's biological properties. Research on the related 3-amino-2,5-dichlorobenzoic acid has shown that the amino group can be acetylated. nih.gov

| Reaction | Reagents | Intermediate/Product |

|---|---|---|

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | 3-carboethoxy-2,6-dichlorobenzenediazonium chloride |

| N-Acetylation | Acetyl chloride or Acetic anhydride | Ethyl 3-acetamido-2,5-dichlorobenzoate |

Reactivity at the Halogen Positions (e.g., Nucleophilic Aromatic Substitution)

The chlorine atoms on the benzene (B151609) ring can potentially be replaced via Nucleophilic Aromatic Substitution (SNAr). For this reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, and a strong nucleophile is typically required. youtube.comyoutube.com

The reactivity of Ethyl 3-amino-2,5-dichlorobenzoate in SNAr reactions is complex due to the competing electronic effects of its substituents.

Electron-donating group: The amino (-NH₂) group is a strong activating group, donating electron density to the ring, particularly at the ortho and para positions.

Electron-withdrawing groups: The ester (-COOEt) and chlorine (-Cl) atoms are deactivating, electron-withdrawing groups.

The most common mechanism for SNAr is the addition-elimination pathway. youtube.com This involves the nucleophile attacking the carbon atom bearing the leaving group (a halogen, in this case), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is better stabilized if there are strong electron-withdrawing groups ortho or para to the site of attack. In a subsequent step, the leaving group is eliminated, restoring the aromaticity of the ring. youtube.com

| Position of Substitution | Nucleophile (Example) | Potential Product |

|---|---|---|

| C-2 or C-5 | Methoxide (CH₃O⁻) | Ethyl 3-amino-2-chloro-5-methoxybenzoate or Ethyl 3-amino-5-chloro-2-methoxybenzoate |

| C-2 or C-5 | Amide (NH₂⁻) | Ethyl 3,x-diamino-y-chlorobenzoate |

Ethyl 3 Amino 2,5 Dichlorobenzoate As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Halogenated Aromatic Aldehydes

The aromatic amino group of Ethyl 3-amino-2,5-dichlorobenzoate serves as a key functional handle for the introduction of an aldehyde group onto the aromatic ring through well-established chemical transformations. The most common pathway involves the conversion of the primary amine into a diazonium salt, which is a highly versatile intermediate.

The process begins with diazotization, where the aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. This reaction converts the amino group (-NH₂) into a diazonium salt group (-N₂⁺Cl⁻). This intermediate can then undergo a variety of substitution reactions.

For the synthesis of aldehydes, a Sandmeyer-type reaction can be employed. While a direct Sandmeyer reaction to introduce a formyl group is not standard, related procedures can achieve this transformation. Alternatively, the Gattermann reaction involves the displacement of the diazonium group with a formyl group using copper cyanide or copper powder in the presence of a formyl source. A patent for a related compound, 6-amino-2,5-dichlorobenzoic acid ester, notes that the amino group can be diazotized by conventional methods and subjected to Sandmeyer-type replacement reactions, highlighting the feasibility of this approach within this class of molecules. google.com

Intermediate in the Formation of Dichlorobenzoic Acid Derivatives and Salts

Ethyl 3-amino-2,5-dichlorobenzoate is a direct precursor to 3-amino-2,5-dichlorobenzoic acid and its corresponding salts. The transformation from the ester to the carboxylic acid is typically achieved through ester hydrolysis.

This reaction can be carried out under acidic or basic conditions. Acid-catalyzed hydrolysis, for instance, involves refluxing the ester with an aqueous mineral acid, such as sulfuric acid. google.com The ethyl group is cleaved, yielding ethanol (B145695) and the desired carboxylic acid. The resulting 3-amino-2,5-dichlorobenzoic acid is a solid crystalline substance. prepchem.comsigmaaldrich.com Once formed, the carboxylic acid can be readily converted into various salts by treatment with a suitable base. For example, reacting the acid with an alkali metal hydroxide (B78521) (like sodium hydroxide) or carbonate would yield the corresponding carboxylate salt.

The table below summarizes the conversion of the ethyl ester to its parent acid.

| Starting Material | Product | Transformation |

| Ethyl 3-amino-2,5-dichlorobenzoate | 3-amino-2,5-dichlorobenzoic acid | Ester Hydrolysis |

Utilization in the Preparation of Diverse Heterocyclic Compounds

The presence of both a nucleophilic amino group and an electrophilic ester group on the same aromatic ring makes Ethyl 3-amino-2,5-dichlorobenzoate a valuable substrate for synthesizing fused heterocyclic compounds. These reactions often involve condensation with a second reagent that contains two reactive sites, leading to the formation of a new ring fused to the benzene (B151609) ring.

The amino group can act as a nucleophile in cyclization reactions. For instance, research on other amino-heterocycles has shown that they can be key starting materials for building more complex ring systems. uobaghdad.edu.iq By analogy, Ethyl 3-amino-2,5-dichlorobenzoate could react with:

β-Dicarbonyl compounds: In reactions like the Combes quinoline (B57606) synthesis, an aniline (B41778) derivative reacts with a β-diketone under acidic conditions to form a quinoline ring.

Phosgene or its equivalents: Reaction with diphosgene or triphosgene (B27547) could lead to the formation of an isatoic anhydride (B1165640) derivative, which is itself a valuable intermediate for other heterocycles.

Carbon disulfide: In the presence of a base, reaction with carbon disulfide could initiate the formation of a benzothiazine-type structure.

Synthesis of Substituted Amides and Other Ester Analogs

The functional groups of Ethyl 3-amino-2,5-dichlorobenzoate allow for the straightforward synthesis of substituted amides and other ester analogs through two primary routes: modification of the amino group or transformation of the ester group.

Advanced Analytical Research Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is the cornerstone for separating Ethyl 3-amino-2,5-dichlorobenzoate from starting materials, by-products, and degradation products. The choice of technique depends on the volatility and polarity of the compound and the matrix in which it is present.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds like Ethyl 3-amino-2,5-dichlorobenzoate. The analysis often involves the derivatization of the amino group to enhance volatility and improve peak shape. A common derivatization agent is ethyl chloroformate (ECF), which reacts with the primary amine in an aqueous phase.

The separation is typically performed on a capillary column, such as a non-polar HP-5 column (30 m x 0.32 mm i.d., 0.25 µm film thickness). A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range for organic compounds. The method's precision is demonstrated by low relative standard deviations (RSD) for retention time and peak area, often below 2%.

Table 1: Example Gas Chromatography (GC) Parameters for Amino Compound Analysis

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with FID |

| Column | HP-5 (30 m x 0.32 mm i.d., 0.25 µm film) |

| Carrier Gas | Nitrogen |

| Flow Rate | 3 mL/min |

| Initial Oven Temp | 100°C (hold for 2 min) |

| Temperature Ramp | 20°C/min up to 250°C |

| Injector Temp | 270°C |

| Detector Temp | 280°C |

| Derivatization | Ethyl Chloroformate (ECF) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of less volatile or thermally labile compounds. For Ethyl 3-amino-2,5-dichlorobenzoate, both normal-phase and reversed-phase HPLC can be employed.

A reversed-phase method is often preferred for its compatibility with aqueous and organic mobile phases. A typical analysis might use a C18 or an alkyl phenyl column. The mobile phase could consist of a mixture of water, methanol (B129727), and an acid like phosphoric acid to control the ionization of the amino group and ensure sharp peak shapes. Detection is commonly achieved using a UV detector set at a wavelength where the aromatic ring exhibits strong absorbance, such as 254 nm. nih.gov The method's robustness is validated by assessing linearity, accuracy, and precision.

Table 2: Example Reversed-Phase HPLC (RP-HPLC) Conditions

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatograph |

| Column | Alkyl Phenyl (10 µm) or C18 |

| Mobile Phase | Water:Methanol:1M Phosphoric Acid (e.g., 70:30:0.05) |

| pH | Adjusted to ~2.5 |

| Detection | UV Absorbance at 254 nm |

| Internal Standard | A structurally similar analogue may be used |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For enhanced selectivity and sensitivity, particularly in complex matrices, HPLC can be coupled with a mass spectrometer (MS). LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing high confidence in compound identification and quantification.

In a typical LC-MS/MS method for related dichloroaniline compounds, a preparation technique like the modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method may be used for sample extraction and cleanup. unacademy.com The analysis is performed using electrospray ionization (ESI) in positive ion mode. The protonated molecule [M+H]⁺ of the target compound is selected as the parent ion for tandem mass spectrometry (MS/MS) fragmentation, which provides structural confirmation and allows for highly selective quantification using multiple reaction monitoring (MRM). Method validation typically demonstrates excellent linearity (R² > 0.99) and low limits of detection (LOD) and quantification (LOQ), often in the µg/kg range. unacademy.com The source temperature is a critical parameter to optimize for maximizing sensitivity in LC-MS analysis. scispace.com

Quantitative Analysis of Aromatic Amino Compounds (e.g., Diazometric Titration)

Diazotization titration is a classical chemical method for the quantitative determination of primary aromatic amines. firsthope.co.in The principle involves the reaction of the primary aromatic amino group of Ethyl 3-amino-2,5-dichlorobenzoate with nitrous acid (HNO₂) to form a diazonium salt. oreilly.com The nitrous acid is generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid. firsthope.co.in

The reaction must be carried out at a low temperature, typically between 0-5°C, to prevent the decomposition of the unstable diazonium salt. kkwagh.edu.in The endpoint of the titration can be detected by two primary means:

External Indicator: A drop of the titration mixture is periodically removed and spotted onto starch-iodide paper. The presence of excess nitrous acid at the endpoint liberates iodine from the potassium iodide, which then reacts with starch to produce a distinct blue-black color. pharmaguideline.comgpi.ac.in

Potentiometric Method: A platinum electrode pair is immersed in the solution, and the potential difference is monitored. A sharp, permanent deflection in the galvanometer reading indicates the endpoint. kkwagh.edu.in

The rate of diazotization can be influenced by substituents on the aromatic ring. For some compounds, the addition of potassium bromide can catalyze the reaction. kkwagh.edu.in

Spectroscopic Methods for Quantitative Determination

Spectroscopic methods offer rapid and non-destructive options for quantitative analysis, primarily relying on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte.

Ultraviolet-Visible (UV-Vis) Spectrophotometry: This technique is based on the absorption of UV or visible light by the molecule's chromophores, particularly the substituted benzene (B151609) ring in Ethyl 3-amino-2,5-dichlorobenzoate. A quantitative method involves creating a calibration curve by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). repligen.com While rapid and sensitive, UV-Vis spectroscopy can be prone to interference from other absorbing species in the sample matrix, which may necessitate prior separation. libretexts.org The choice of solvent is also critical, as polar solvents can interact with the molecule and shift the absorption spectrum. repligen.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can also be used for quantitative analysis. richmondscientific.com This method relies on the principle that the intensity of a specific infrared absorption band (e.g., C=O stretch, N-H bend, or C-Cl stretch) is proportional to the concentration of the compound. irdg.org For solid samples, a common technique involves dispersing a known mass of the sample in potassium bromide (KBr) and pressing it into a pellet. scispace.com A calibration curve is constructed by plotting the area of a characteristic, well-resolved peak against the concentration of the analyte in a series of standards. scispace.com For accurate results, sample preparation, particularly particle size and pellet thickness, must be highly reproducible to minimize light scattering and ensure adherence to the Beer-Lambert law. scispace.comirdg.org

Emerging Research Avenues and Future Directions

Development of Innovative Synthetic Routes for Enhanced Selectivity

The synthesis of Ethyl 3-amino-2,5-dichlorobenzoate and its parent acid, 3-amino-2,5-dichlorobenzoic acid, has traditionally been approached through classical methods. One established route involves the reduction of a nitro group to an amine, followed by esterification. A patented method for the high-yield production of 3-amino-2,5-dichlorobenzoic acid starts with the chlorination of benzoyl chloride, followed by esterification. The desired 2,5-dichloro isomer is then separated via freeze crystallization, nitrated, and subsequently reduced to the final amino acid product. google.com

However, current research is focused on developing more efficient and selective synthetic strategies. Modern synthetic organic chemistry is continually exploring novel catalytic systems and reaction conditions to improve yields, reduce byproducts, and enhance the regioselectivity of reactions. For polychlorinated and functionalized aromatic compounds like Ethyl 3-amino-2,5-dichlorobenzoate, achieving high selectivity is a significant challenge due to the multiple reactive sites on the benzene (B151609) ring.

Future research in this area is likely to focus on:

Advanced Catalytic Systems: The use of transition metal catalysts, such as palladium and copper, in cross-coupling reactions is a promising avenue. These catalysts can enable more precise control over which positions on the aromatic ring are functionalized, leading to higher selectivity.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and reaction control. The application of flow chemistry to the synthesis of Ethyl 3-amino-2,5-dichlorobenzoate could lead to more efficient and reproducible manufacturing processes.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthetic route could offer unparalleled selectivity and milder reaction conditions, aligning with the principles of green chemistry.

Exploration of Novel Chemical Transformations and Catalytic Processes

The reactivity of Ethyl 3-amino-2,5-dichlorobenzoate is largely dictated by its functional groups: the amino group, the ester, and the chlorinated benzene ring. Each of these sites offers opportunities for novel chemical transformations.

The amino group can be a nucleophile or can be transformed into other functional groups, such as amides, sulfonamides, or diazonium salts, which are versatile intermediates for introducing a wide range of other functionalities. The ester group can be hydrolyzed to the corresponding carboxylic acid or transesterified. The chlorine atoms on the benzene ring can potentially be substituted through nucleophilic aromatic substitution reactions, although the deactivating effect of the other substituents makes this challenging.

Future research is expected to explore:

Palladium-Catalyzed Cross-Coupling Reactions: The chloro and amino groups on the aromatic ring make Ethyl 3-amino-2,5-dichlorobenzoate a potential substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecules.

Synthesis of Heterocyclic Compounds: The bifunctional nature of Ethyl 3-amino-2,5-dichlorobenzoate makes it an attractive starting material for the synthesis of heterocyclic compounds. For instance, the amino and ester groups could be utilized in condensation reactions to form fused ring systems, which are common scaffolds in pharmaceuticals and agrochemicals.

Electrochemical Transformations: Electrochemical methods can offer unique reactivity and are often more environmentally friendly than traditional chemical methods. The oxidation or reduction of Ethyl 3-amino-2,5-dichlorobenzoate could lead to novel products and reaction pathways.

Integration of Advanced Computational Modeling for Reactivity Prediction and Reaction Design

In recent years, computational chemistry has become an indispensable tool in chemical research. Techniques such as Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) studies, and molecular docking can provide valuable insights into the reactivity and properties of molecules, guiding experimental work and accelerating the discovery process.

While specific computational studies on Ethyl 3-amino-2,5-dichlorobenzoate are not yet widely published, the application of these methods holds significant promise.

Reactivity Prediction: DFT calculations can be used to model the electronic structure of Ethyl 3-amino-2,5-dichlorobenzoate and predict the most likely sites for electrophilic or nucleophilic attack. This information can help in designing new reactions and predicting their outcomes. For instance, DFT has been used to study the chlorination mechanism of aniline (B41778), providing insights into the regioselectivity of the reaction. researchgate.net

Reaction Mechanism Elucidation: Computational modeling can be employed to investigate the mechanisms of potential reactions involving Ethyl 3-amino-2,5-dichlorobenzoate, helping to optimize reaction conditions and improve yields.

In Silico Design of Derivatives: QSAR and molecular docking studies can be used to design new derivatives of Ethyl 3-amino-2,5-dichlorobenzoate with specific biological activities. By correlating the structural features of a series of compounds with their activity, it is possible to predict the properties of new, unsynthesized molecules. This approach is widely used in drug discovery and pesticide development.

Design and Synthesis of Structurally Modified Derivatives for Specific Research Applications

The development of new derivatives of Ethyl 3-amino-2,5-dichlorobenzoate is a key area of future research, with potential applications in various fields.

Agrochemicals: Substituted aminobenzoic acids have a history of use as herbicides. nih.gov Research from 1978 showed that derivatives of 3-amino-2,5-dichlorobenzoic acid, including its methyl ester, exhibit phytotoxic activity. nih.gov This suggests that Ethyl 3-amino-2,5-dichlorobenzoate could serve as a lead compound for the development of new herbicides. The development of novel pesticides is an ongoing effort in the agrochemical industry, with a focus on compounds that have high efficacy, low environmental impact, and novel modes of action to combat resistance. researchgate.netnih.govnih.govscribd.comcas.org

Pharmaceuticals: While there is no direct evidence of the pharmaceutical applications of Ethyl 3-amino-2,5-dichlorobenzoate, the aminobenzoate scaffold is present in many bioactive molecules. For example, derivatives of aminobenzoic acids have been investigated for their potential as antimicrobial and anticancer agents. A recent study highlighted that 2-amino-3-chlorobenzoic acid, a structural isomer of the parent acid of the title compound, exhibits anticancer properties. mdpi.com Furthermore, amino acids are often used as starting materials for the synthesis of bioactive sulfonamides. nih.gov The structural features of Ethyl 3-amino-2,5-dichlorobenzoate make it a candidate for modification to explore potential therapeutic activities.

Materials Science: The rigid, planar structure of the dichlorinated benzene ring, combined with the potential for hydrogen bonding from the amino and ester groups, suggests that derivatives of Ethyl 3-amino-2,5-dichlorobenzoate could be explored as building blocks for novel materials. For instance, azobenzene (B91143) derivatives containing similar structural motifs have been investigated for their use in photoswitchable materials and ferroelectrics. nih.gov

The future of research on Ethyl 3-amino-2,5-dichlorobenzoate is poised for significant advancements. Through the development of innovative synthetic methods, the exploration of novel chemical transformations, the application of computational modeling, and the design of new derivatives, the full potential of this versatile chemical compound can be unlocked.

Q & A

Advanced Research Question

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps .

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., THF) to correlate with experimental fluorescence Stokes shifts .

- QSAR Modeling: Relate substituent effects (Cl, NH₂) to bioactivity using datasets from analogs like Chloramben (herbicidal activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.